molecular formula C9H12O3 B13731428 Benzene-1,3-diol;prop-2-en-1-ol CAS No. 42425-45-6

Benzene-1,3-diol;prop-2-en-1-ol

Cat. No.: B13731428
CAS No.: 42425-45-6
M. Wt: 168.19 g/mol
InChI Key: DVYYBJAZNUJPRQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzene-1,3-diol;prop-2-en-1-ol can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution of benzene-1,3-diol with prop-2-en-1-ol under acidic conditions. This reaction typically requires a strong acid catalyst, such as sulfuric acid, to facilitate the substitution reaction .

Another synthetic route involves the nucleophilic substitution of a halogenated benzene-1,3-diol derivative with prop-2-en-1-ol. This reaction can be carried out under basic conditions using a strong base, such as sodium hydroxide, to promote the nucleophilic attack on the halogenated benzene ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that utilize the aforementioned synthetic routes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and chromatography, ensures the efficient production of high-purity this compound .

Comparison with Similar Compounds

Benzene-1,3-diol;prop-2-en-1-ol can be compared with other similar compounds, such as catechol (benzene-1,2-diol), hydroquinone (benzene-1,4-diol), and allyl alcohol (prop-2-en-1-ol).

    Catechol: Similar to benzene-1,3-diol, but with hydroxyl groups at the 1 and 2 positions.

    Hydroquinone: Similar to benzene-1,3-diol, but with hydroxyl groups at the 1 and 4 positions.

    Allyl Alcohol: Similar to the prop-2-en-1-ol moiety, but without the benzene ring.

Properties

CAS No.

42425-45-6

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

benzene-1,3-diol;prop-2-en-1-ol

InChI

InChI=1S/C6H6O2.C3H6O/c7-5-2-1-3-6(8)4-5;1-2-3-4/h1-4,7-8H;2,4H,1,3H2

InChI Key

DVYYBJAZNUJPRQ-UHFFFAOYSA-N

Canonical SMILES

C=CCO.C1=CC(=CC(=C1)O)O

Related CAS

42425-45-6

Origin of Product

United States

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